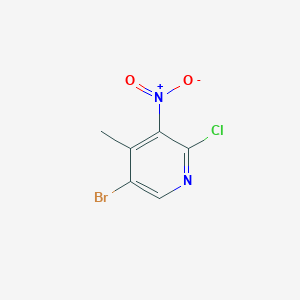
4-Bromo-1h-pyrazol-3-amine hydrobromide
Descripción general
Descripción
4-Bromo-1H-pyrazol-3-amine hydrobromide is a chemical compound with the molecular formula C3H5Br2N3 and a molecular weight of 242.90 g/mol. It is a brominated derivative of pyrazol-3-amine and is commonly used in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the bromination of 1H-pyrazol-3-amine. The reaction typically involves the use of bromine (Br2) in an appropriate solvent, such as acetic acid, under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of 4-Bromo-1H-pyrazol-3-amine hydrobromide may involve large-scale bromination reactions with stringent control over reaction parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-1H-pyrazol-3-amine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as 4-bromo-1H-pyrazol-3-one.
Reduction: Reduction reactions can lead to the formation of 4-bromo-1H-pyrazol-3-amine.
Substitution: Substitution reactions can occur at the bromine position, leading to the formation of different brominated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: 4-bromo-1H-pyrazol-3-one
Reduction: 4-bromo-1H-pyrazol-3-amine
Substitution: Various brominated derivatives
Aplicaciones Científicas De Investigación
4-Bromo-1H-pyrazol-3-amine hydrobromide is widely used in scientific research due to its unique chemical properties. It is utilized in:
Chemistry: As a building block for the synthesis of more complex organic compounds.
Biology: In the study of enzyme inhibition and biological activity.
Medicine: As a potential intermediate in the development of pharmaceuticals.
Industry: In the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
4-Bromo-1H-pyrazol-3-amine hydrobromide is similar to other brominated pyrazoles, such as 4-bromo-1H-pyrazol-5-amine hydrobromide and 4-bromo-3-methyl-1H-pyrazol-5-amine hydrobromide. its unique structural features and reactivity make it distinct in terms of its applications and chemical behavior.
Comparación Con Compuestos Similares
4-bromo-1H-pyrazol-5-amine hydrobromide
4-bromo-3-methyl-1H-pyrazol-5-amine hydrobromide
Propiedades
IUPAC Name |
4-bromo-1H-pyrazol-5-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3.BrH/c4-2-1-6-7-3(2)5;/h1H,(H3,5,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZSMHRCPZGCOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16461-99-7 | |
| Record name | 1H-Pyrazol-3-amine, 4-bromo-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16461-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















